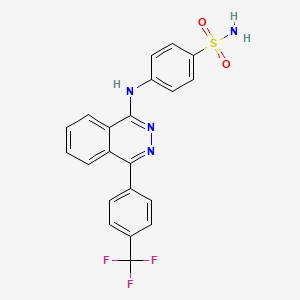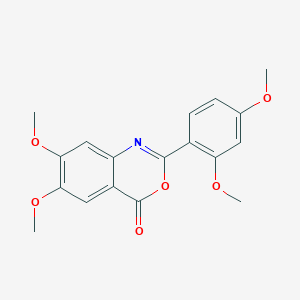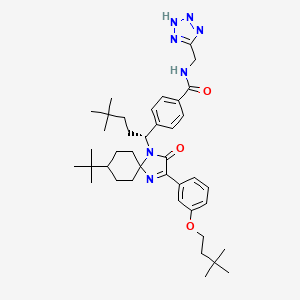![molecular formula C24H25F2N7O2 B10836340 2-[4-(dimethylamino)-1-[(4-ethoxy-2,6-difluorophenyl)methyl]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B10836340.png)
2-[4-(dimethylamino)-1-[(4-ethoxy-2,6-difluorophenyl)methyl]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SCHEMBL17766424 is a small molecular drug with the chemical formula C24H25F2N7O2 . It is known for its potential therapeutic applications, particularly as an inhibitor of the BUB1 mitotic checkpoint serine/threonine kinase . This compound has garnered interest due to its unique structure and potential in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SCHEMBL17766424 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of SCHEMBL17766424 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as vacuum compression molding and other solvent-free preparation methods .
Chemical Reactions Analysis
Types of Reactions
SCHEMBL17766424 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
SCHEMBL17766424 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: Explored for its therapeutic potential in treating diseases related to cell cycle dysregulation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of SCHEMBL17766424 involves its interaction with molecular targets such as the BUB1 mitotic checkpoint serine/threonine kinase. By inhibiting this kinase, the compound can interfere with the cell cycle, potentially leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved in this mechanism include the regulation of mitotic checkpoints and the maintenance of genomic stability .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to SCHEMBL17766424 include other inhibitors of the BUB1 kinase and related serine/threonine kinases. Examples include:
- SCHEMBL17766425
- SCHEMBL17766426
- SCHEMBL17766427
Uniqueness
SCHEMBL17766424 is unique due to its specific chemical structure, which allows for selective inhibition of the BUB1 kinase. This selectivity is crucial for its potential therapeutic applications, as it minimizes off-target effects and enhances efficacy .
Properties
Molecular Formula |
C24H25F2N7O2 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[4-(dimethylamino)-1-[(4-ethoxy-2,6-difluorophenyl)methyl]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C24H25F2N7O2/c1-5-35-16-10-18(25)17(19(26)11-16)13-33-14-20(32(2)3)22(31-33)24-28-12-21(34-4)23(30-24)29-15-6-8-27-9-7-15/h6-12,14H,5,13H2,1-4H3,(H,27,28,29,30) |
InChI Key |
TYXHNCNKIXBYQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)CN2C=C(C(=N2)C3=NC=C(C(=N3)NC4=CC=NC=C4)OC)N(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


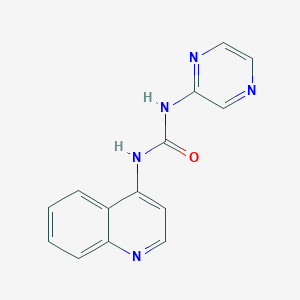
![4-[2-(2,4-dimethoxy-3-methylphenyl)ethyl]benzene-1,3-diol](/img/structure/B10836259.png)
![4-[2-(5-ethylfuran-2-yl)ethyl]benzene-1,3-diol](/img/structure/B10836268.png)

![ethyl 4-[[2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-fluoro-5-methylpyrazol-3-yl]-5-methoxypyrimidin-4-yl]amino]pyridine-3-carboxylate](/img/structure/B10836278.png)
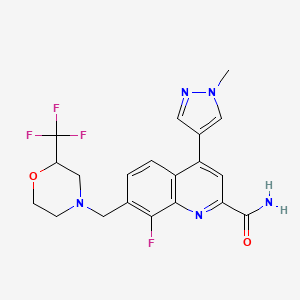
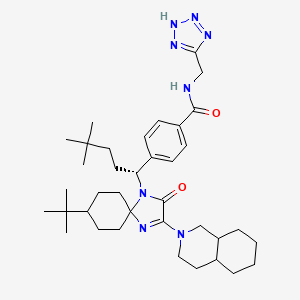
![[(1R,2R,3S,4R)-2,3-dihydroxy-4-[(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]methyl sulfamate](/img/structure/B10836291.png)
![2-(3-aminopyrrolidin-1-yl)-6-chloro-N-[2-morpholin-4-yl-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]quinoline-5-carboxamide](/img/structure/B10836299.png)

